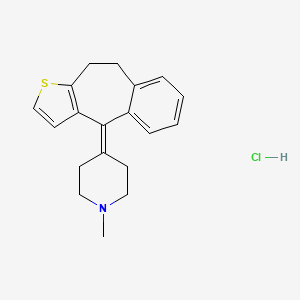
Pizotyline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pizotyline hydrochloride, also known as pizotifen hydrochloride, is a benzocycloheptene-based compound primarily used as a preventive medication to reduce the frequency of recurrent migraine headaches. It is a potent serotonin and tryptamine antagonist, exhibiting weak anticholinergic, antihistamine, and antikinin actions. This compound is known for its sedative and appetite-stimulating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pizotyline hydrochloride involves several steps, starting with the formation of the benzocycloheptene core. The key steps include:
Cyclization: Formation of the benzocycloheptene ring system.
Substitution: Introduction of the piperidylidine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and solvents.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Pizotyline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Applications De Recherche Scientifique
Pizotyline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzocycloheptene derivatives.
Biology: Investigated for its effects on serotonin and histamine receptors.
Medicine: Primarily used for migraine prophylaxis and studied for potential antidepressant effects.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mécanisme D'action
The mechanism of action of pizotyline hydrochloride involves the inhibition of serotonin and histamine receptors, particularly the 5-HT2A and 5-HT2C receptors. This inhibition reduces the permeability of cranial vessels and the transudation of plasmakinin, thereby altering pain thresholds and preventing migraines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pizotyline hydrochloride is related to several other compounds, including:
Cyproheptadine: Another serotonin antagonist with similar antihistamine properties.
Propranolol: A beta-blocker used for migraine prophylaxis.
Topiramate: An anticonvulsant used for migraine prevention.
Valproic Acid: An anticonvulsant with migraine prophylactic properties
Uniqueness
This compound is unique due to its combined serotonin and tryptamine antagonistic properties, along with its weak anticholinergic, antihistamine, and antikinin actions. This combination makes it particularly effective for migraine prophylaxis, although its use is limited by side effects such as drowsiness and weight gain .
Propriétés
Numéro CAS |
73391-87-4 |
|---|---|
Formule moléculaire |
C19H22ClNS |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;/h2-5,10,13H,6-9,11-12H2,1H3;1H |
Clé InChI |
INPORWDLYCTBBN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















